(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one
Description
The compound (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one is a quinoline-based chalcone derivative characterized by:
- A 6-bromo-2-methyl-4-phenylquinoline core, which confers steric bulk and electronic effects due to bromine’s electronegativity and the phenyl group’s aromaticity.
- A 3,6-dimethoxycyclohexa-1,5-dienyl substituent linked via an α,β-unsaturated ketone (enone) bridge.
- The (E) -configuration of the enone moiety, which stabilizes the molecule through conjugation and influences biological activity .
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in antimicrobial or anticancer research, given the known bioactivity of quinoline chalcones .
Properties
IUPAC Name |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3,6-dimethoxycyclohexa-1,5-dien-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24BrNO3/c1-17-26(24(30)13-9-19-15-21(31-2)11-14-25(19)32-3)27(18-7-5-4-6-8-18)22-16-20(28)10-12-23(22)29-17/h4-10,12-16,21H,11H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLAFFMFLVRSAK-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its analogues:
Key Research Findings
B. Physicochemical Properties
- Bromine increases molecular weight and lipophilicity (clogP ~4.2), which may enhance membrane permeability but reduce aqueous solubility .
D. Structural Analysis
- X-ray crystallography using SHELXL () reveals that the enone’s (E)-configuration and methoxy positioning on the cyclohexadienyl group influence molecular packing. For example, the target compound’s crystal lattice may exhibit weaker π-π stacking than analogues with planar aromatic substituents .
Q & A
Q. What synthetic methodologies are commonly employed for quinoline-based enone derivatives like this compound?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via Skraup or Friedländer reactions, followed by bromination at the 6-position. The enone moiety is introduced via Claisen-Schmidt condensation between the quinoline ketone and a substituted cyclohexadienyl aldehyde. Key steps include:
- Bromination : Use of N-bromosuccinimide (NBS) in DMF under controlled temperatures (0–5°C) to achieve regioselectivity at the 6-position .
- Condensation : Catalysis by NaOH/EtOH or acidic conditions (e.g., HCl/glacial acetic acid) to form the α,β-unsaturated ketone. Solvent choice (e.g., DMSO or dichloromethane) impacts reaction efficiency .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is critical for isolating the (E)-isomer .
Q. How can researchers confirm the molecular structure of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR : and NMR identify proton environments (e.g., methoxy groups at δ 3.6–3.8 ppm) and confirm conjugation in the enone system (C=O at ~190 ppm, α,β-unsaturated carbons at 120–150 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 528.08) and fragmentation patterns consistent with bromine isotopes .
- X-ray Crystallography : Resolves stereochemistry, as seen in analogous quinoline derivatives where the (E)-configuration is confirmed by torsion angles > 170° .
Advanced Research Questions
Q. How can discrepancies between experimental and computational NMR data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects or solvent interactions. To address this:
- Temperature-Dependent NMR : Probe conformational flexibility (e.g., rotation of the cyclohexadienyl ring) by acquiring spectra at 25°C and 60°C .
- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-optimized structures (B3LYP/6-311+G(d,p)) to identify outliers. For example, deviations > 5 ppm may indicate misassigned stereochemistry .
- NOESY Experiments : Detect spatial proximity between the quinoline methyl group and cyclohexadienyl protons to validate the (E)-configuration .
Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at position 6 and the electron-rich cyclohexadienyl ring offer sites for functionalization:
- Buchwald-Hartwig Amination : Use Pd(dba)/Xantphos catalyst with CsCO in toluene to substitute bromine with amines .
- Suzuki-Miyaura Coupling : Activate the bromoquinoline with Pd(PPh) and KCO in DMF/HO (80°C) for aryl boronic acid coupling .
- Electrophilic Aromatic Substitution : Leverage methoxy groups on the cyclohexadienyl ring for nitration or sulfonation, requiring BF-EtO as a Lewis acid .
Q. How does the electronic structure of the cyclohexadienyl ring influence photophysical properties?
Methodological Answer: The 3,6-dimethoxy substituents enhance electron donation, affecting UV-Vis and fluorescence:
- UV-Vis Spectroscopy : Compare λ in solvents of varying polarity (e.g., cyclohexane vs. methanol). Methoxy groups red-shift absorption due to extended conjugation (e.g., λ ~350 nm in methanol) .
- TD-DFT Analysis : Simulate excited-state transitions to correlate experimental spectra with HOMO-LUMO gaps. For similar compounds, HOMO localizes on the cyclohexadienyl ring, while LUMO resides on the quinoline-enone system .
- Solvatochromism Studies : Measure emission shifts to quantify dipole moment changes, revealing charge-transfer character .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic and spectroscopic data for the enone moiety?
Methodological Answer: Discrepancies may arise from crystal packing effects vs. solution-state dynamics:
- X-ray vs. NMR : Crystallography provides static (E)-configuration, while NMR may average signals if partial (Z)-isomer exists. Use low-temperature NMR (−40°C) to slow isomerization .
- Torsion Angle Analysis : In analogous structures, the enone C=C-C=O torsion angle is 178.5° in crystals but may vary in solution due to steric hindrance .
- IR Spectroscopy : Confirm conjugation via C=O stretching frequencies (1660–1680 cm); deviations suggest keto-enol tautomerism .
Biological Activity Design Considerations
Q. What structural features of this compound suggest potential anticancer activity?
Methodological Answer: The quinoline-enone scaffold is associated with kinase inhibition and DNA intercalation:
- Quinoline Core : Binds to topoisomerase II, as seen in derivatives with IC < 10 μM in MCF-7 cells .
- Enone System : Acts as a Michael acceptor, covalently targeting cysteine residues in kinases like EGFR .
- Methoxy Groups : Enhance bioavailability via increased lipophilicity (logP ~3.5 predicted by MarvinSketch). Testing Strategy:
- In vitro Assays : Screen against NCI-60 cell lines with/without metabolic activation (S9 fraction) to assess prodrug potential .
- Docking Studies : Model interactions with β-tubulin or Bcl-2 using AutoDock Vina, focusing on the enone’s electrophilic carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
